![molecular formula C22H20N4O2 B2486363 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2309804-04-2](/img/structure/B2486363.png)
2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This molecule, due to its complex structure, likely serves a role in targeted chemical research, including potential applications in pharmacology, material science, or as a tool in chemical synthesis. The specificity of its structural components suggests it could be engineered for unique interactions at the molecular level, although direct studies on this exact compound are scarce.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic pathways that may include cyclization reactions, condensation, and the use of specific catalysts to achieve the desired structural framework. For instance, compounds with similar structural motifs have been synthesized through methods involving key steps like Pd-Cu catalyzed reactions for heterocyclic components (Pandey, Bhowmik, & Batra, 2013) or condensation reactions under specific conditions (Bawa, Tonk, Chawla, Kumar, & Afzal, 2011).
Molecular Structure Analysis
The detailed structure of molecules within this class is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing insights into their conformational dynamics and how these may influence their reactivity and interaction with other molecules. For example, X-ray diffraction analysis has been used to determine the conformational features of similar compounds, highlighting the importance of structural characterization in understanding the properties and potential applications of these molecules (Sokol et al., 2011).
Chemical Reactions and Properties
Compounds of this complexity typically participate in a range of chemical reactions, with their reactivity defined by the functional groups present. They may undergo further cyclization, nucleophilic substitutions, or serve as intermediates in the synthesis of more complex derivatives. The specific chemical properties would be influenced by the isoxazole and dihydroisoquinolinyl moieties, which can impart unique electronic characteristics and reactivity patterns (Reddy, Medaboina, & Sridhar, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of diverse heterocyclic structures. Research indicates that modifications of this compound and related structures lead to the creation of novel heterocycles with potential biological activities. For instance, the synthesis of pyrazoline and isoxazoline derivatives through reactions with binucleophilic reagents demonstrates the compound's utility in constructing complex heterocyclic systems with varied biological functions (Hassan & Farouk, 2017).
Antimicrobial and Antituberculosis Activities
Derivatives synthesized from this compound have been evaluated for their antimicrobial properties. A study highlighted the creation of 3-heteroarylthioquinoline derivatives, which, upon screening, revealed significant activity against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapies (Chitra et al., 2011).
Cytotoxicity and Anti-inflammatory Activities
The compound's derivatives have shown cytotoxic effects against various tumor cell lines, along with marked anti-inflammatory and psychotropic actions. This implies their potential use in developing therapeutic agents for treating cancer and inflammation, as well as for psychotropic purposes (Zablotskaya et al., 2013).
Synthesis Techniques
Studies also focus on the synthesis techniques involving this compound, such as the use of ultrasound irradiation, which offers advantages like shorter reaction times and higher yields compared to conventional methods. This aspect is crucial for the efficient and sustainable production of pharmaceutical agents (Abdula et al., 2018).
Safety And Hazards
- Refer to the Safety Data Sheet for specific safety information.
- Always handle this compound with appropriate precautions due to its complex structure.
Zukünftige Richtungen
- Investigate its potential as a drug candidate or probe for biological studies.
- Explore its synthetic modifications to enhance desired properties.
Remember that further research and experimental validation are necessary to fully understand this compound’s properties and applications. 🧪🔬
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-25-12-16(11-23-25)19-14-26(13-15-6-2-3-7-17(15)19)22(27)10-20-18-8-4-5-9-21(18)28-24-20/h2-9,11-12,19H,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSODPNZJGGPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

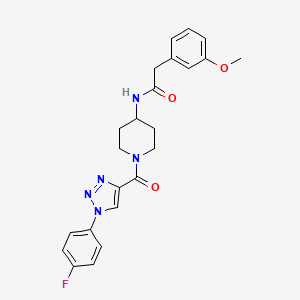
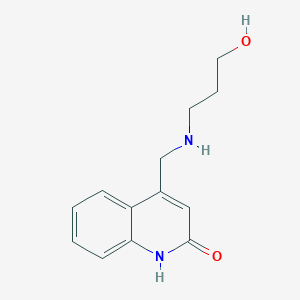
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)
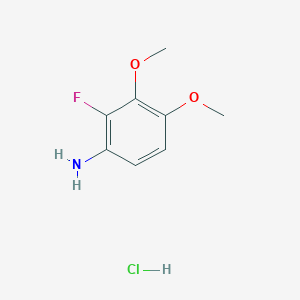
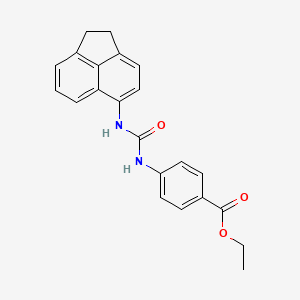
![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)
![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
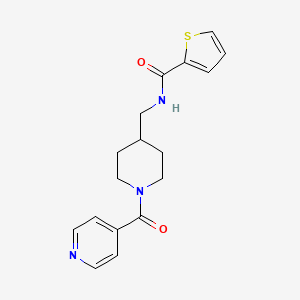
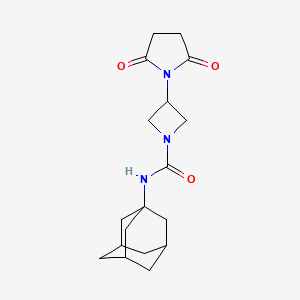
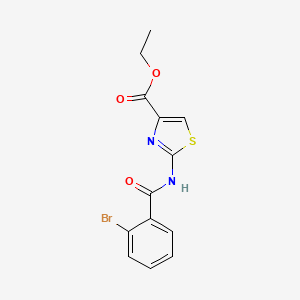
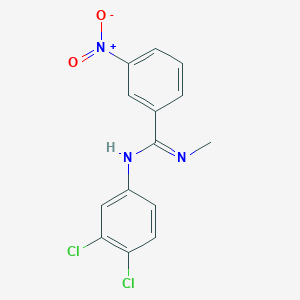
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)